6-Chloro-6-deoxy-gamma-cyclodextrin
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Overview
Description
6-Chloro-6-deoxy-gamma-cyclodextrin is a modified form of gamma-cyclodextrin, a cyclic oligosaccharide composed of eight glucose units. This compound is characterized by the substitution of a chlorine atom at the sixth position of each glucose unit, resulting in a unique chemical structure. It is primarily used in the synthesis of complex carbohydrates and as a modification of saccharides and carbohydrates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-6-deoxy-gamma-cyclodextrin typically involves the reaction of gamma-cyclodextrin with a chlorinating agent. One common method is the reaction with phosphorus halide in the presence of an organic solvent . This process ensures the selective substitution of chlorine atoms at the sixth position of the glucose units.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified and crystallized for use in various applications .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-6-deoxy-gamma-cyclodextrin undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, which can replace chlorine atoms with azide groups under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used, although specific conditions depend on the desired product.
Major Products Formed
The major products formed from these reactions include various substituted cyclodextrins, which can be further used in the synthesis of more complex molecules .
Scientific Research Applications
6-Chloro-6-deoxy-gamma-cyclodextrin has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-Chloro-6-deoxy-gamma-cyclodextrin primarily involves its ability to form inclusion complexes with hydrophobic molecules. The hydrophobic cavity of the cyclodextrin can encapsulate small hydrophobic molecules, enhancing their solubility and stability . This property is particularly useful in drug delivery systems, where the compound can improve the bioavailability of poorly soluble drugs.
Comparison with Similar Compounds
Similar Compounds
Gamma-Cyclodextrin: The parent compound, gamma-cyclodextrin, lacks the chlorine substitution and has different chemical properties.
6-Deoxy-6-iodo-gamma-cyclodextrin: Similar to 6-Chloro-6-deoxy-gamma-cyclodextrin but with iodine atoms instead of chlorine.
Sugammadex: A modified gamma-cyclodextrin used in medicine to reverse neuromuscular blockade.
Uniqueness
This compound is unique due to its specific chlorine substitution, which imparts distinct chemical properties and reactivity compared to other cyclodextrin derivatives. This makes it particularly useful in specific synthetic and research applications where these properties are advantageous .
Properties
Molecular Formula |
C48H72Cl8O32 |
---|---|
Molecular Weight |
1444.7 g/mol |
IUPAC Name |
5,10,15,20,25,30,35,40-octakis(chloromethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol |
InChI |
InChI=1S/C48H72Cl8O32/c49-1-9-33-17(57)25(65)41(73-9)82-34-10(2-50)75-43(27(67)19(34)59)84-36-12(4-52)77-45(29(69)21(36)61)86-38-14(6-54)79-47(31(71)23(38)63)88-40-16(8-56)80-48(32(72)24(40)64)87-39-15(7-55)78-46(30(70)22(39)62)85-37-13(5-53)76-44(28(68)20(37)60)83-35-11(3-51)74-42(81-33)26(66)18(35)58/h9-48,57-72H,1-8H2 |
InChI Key |
MTXQTQXMTUTSMG-UHFFFAOYSA-N |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CCl)CCl)CCl)CCl)CCl)CCl)CCl)O)O)Cl |
Origin of Product |
United States |
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